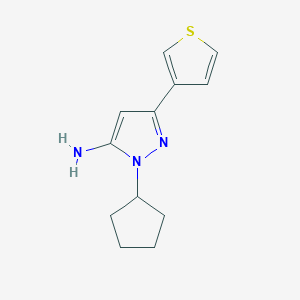
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which suggest various biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
- Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.
- Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid or stannane.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities, including:
Antimicrobial Activity
Research has shown that pyrazole derivatives can possess antimicrobial properties. For instance, compounds structurally related to this pyrazole have demonstrated activity against various bacterial strains.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(4-methylphenyl)-3-(thiophen-2-yl)pyrazole | Structure | Anticancer activity |
| 4-thiophenecarboxylic acid | Structure | Antimicrobial properties |
Anticancer Activity
Some studies have identified pyrazole derivatives as potential anticancer agents. For example, compounds bearing similar structures have shown cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been noted in several studies. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
- High-throughput Screening for Autophagy Inducers : A study identified similar pyrazole derivatives as hits during high-throughput screening campaigns aimed at discovering autophagy inducers. Compounds displayed low micromolar potencies against protozoan parasites while exhibiting minimal cytotoxicity towards human cells .
- Endothelin-1 Antagonist Activities : In vitro assays revealed that certain pyrazole derivatives exhibited significant efficacy as endothelin-1 antagonists, comparable to established drugs like bosentan .
- Antioxidant Activity : The antioxidant potential of heterocyclic compounds containing pyrazole moieties has been evaluated using DPPH scavenging assays, indicating that modifications to the structure can enhance antioxidant properties .
The biological activity of this compound may involve interactions with specific biological targets:
- Antimicrobial Action : Likely targets bacterial cell walls or enzymes critical for bacterial survival.
- Anticancer Mechanisms : May induce apoptosis in cancer cells or inhibit pathways essential for tumor growth.
- Anti-inflammatory Pathways : Potentially modulates signaling pathways involved in inflammation.
Properties
IUPAC Name |
2-cyclopentyl-5-thiophen-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-12-7-11(9-5-6-16-8-9)14-15(12)10-3-1-2-4-10/h5-8,10H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEUKSBIMJJZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















